The synthesis of deoxyandirobin can be achieved through several methods, primarily involving partial synthesis from precursor compounds such as khivorin. A notable synthetic route includes the Baeyer-Villiger oxidation of a 7-oxo compound, followed by hydrolytic opening of the lactone and dehydration processes. This method is significant for generating the desired exomethylene group in the structure of deoxyandirobin. Additionally, in vitro synthesis has been documented, showcasing the versatility of synthetic approaches in producing this compound .
The molecular structure of deoxyandirobin features a complex tetracyclic framework typical of limonoids. Its chemical formula is , indicating the presence of multiple hydroxyl groups and a lactone moiety. The stereochemistry is crucial for its biological activity, with specific configurations around chiral centers influencing its interaction with biological targets. Structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 402.52 g/mol |
Structural Features | Tetracyclic structure with hydroxyl and lactone groups |
Deoxyandirobin participates in various chemical reactions typical of tetranortriterpenoids. Key reactions include:
These reactions not only modify the compound's structure but also influence its pharmacological properties .
The mechanism of action for deoxyandirobin involves its interaction with cellular pathways, particularly those associated with inflammation and oxidative stress. Research indicates that it may modulate protein trafficking and influence signaling pathways related to oxidative stress responses. The compound's ability to penetrate cellular membranes suggests it could act on intracellular targets, potentially leading to protective effects against cellular damage .
Deoxyandirobin has garnered interest for its potential applications in medicinal chemistry due to its anti-inflammatory properties and ability to modulate cellular responses. It has been studied for use in:
Deoxyandirobin exhibits multiple chiral centers, including those at C-1, C-2, C-6, and C-8a. Its absolute configuration is designated as (1R,2R,6R,8aR), confirmed via NMR spectroscopy and X-ray crystallography of related limonoids. The stereochemistry induces significant three-dimensional complexity:
The compound’s stereoisomerism follows principles of configurational stability:
Deoxyandirobin belongs to the "degraded limonoid" subclass, characterized by loss of one or more rings from intact limonoid precursors like andirobin. Key structural comparisons:
Table 2: Deoxyandirobin vs. Andirobin Structural Features
Feature | Deoxyandirobin | Intact Andirobin |
---|---|---|
Carbon Skeleton | C₂₇ (degraded) | C₃₂ (intact tetracyclic) |
Ring D | Absent (cleaved) | Present (closed lactone) |
Furan Ring | Retained (C-17 attached) | Retained |
Oxygenation | 6 O-atoms (lower oxidation) | 8–10 O-atoms (higher oxidation) |
Key Functional Groups | γ-Lactone, enone, ester | δ-Lactone, epoxide, multiple OH |
Distinctive degradative modifications:
Deoxyandirobin originates from the catabolic degradation of andirobin-type limonoids via oxidative cleavage and decarboxylation. Proposed steps:
This compound occurs predominantly in:
While direct studies on deoxyandirobin are limited, its structural features suggest bioactivity:
In vitro evidence from related degraded limonoids supports:
Deoxyandirobin serves as a:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: